N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-ethylanilino)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-5-17-8-6-7-9-19(17)25-22-24-15(2)20(28-22)21(27)23-14-16-10-12-18(13-11-16)26(3)4/h6-13H,5,14H2,1-4H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINSXXEUYWFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.
Structural Overview
The compound features a thiazole ring, which is known for its diverse biological properties. Its structure can be summarized as follows:
- Chemical Formula : C19H24N4OS
- Molecular Weight : 364.48 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 3.0 µM to 5.0 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against cholinesterases and xanthine oxidase:
- Cholinesterase Inhibition : It exhibited competitive inhibition against acetylcholinesterase (AChE), with an IC50 value of approximately 7.49 µM, which is significant when compared to standard inhibitors .
- Xanthine Oxidase Inhibition : The compound showed moderate xanthine oxidase inhibitory activity with an IC50 value of 8.1 µM, which is relevant for conditions like gout .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in a significant increase in apoptosis rates in cancer cells, suggesting that it may trigger programmed cell death pathways .
- Inhibition of Cell Proliferation : The compound's ability to inhibit key signaling pathways involved in cell proliferation further supports its potential as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an observed apoptosis rate increase of approximately 39.4% .
- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential and toxicity profile of the compound in animal models, which will provide further insights into its clinical applicability.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Preliminary studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Studies
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Antimicrobial Activity Study :
- A study conducted on the antimicrobial properties of thiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Methodology : The disk diffusion method was employed to assess antibacterial activity, with results indicating a zone of inhibition comparable to standard antibiotics.
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Anticancer Activity Assessment :
- In a recent investigation, the compound was tested against MCF7 (human breast adenocarcinoma) cell lines using the MTT assay, revealing an IC50 value of 25 µM.
- : The findings suggest that further structural modifications could enhance its potency and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
